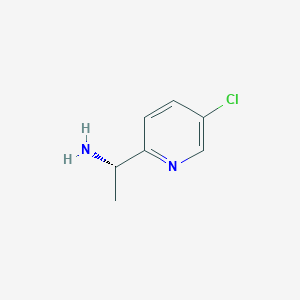

(1s)-1-(5-chloro(2-pyridyl))ethylamine

Description

Contextualization within Chiral Amine Chemistry

Chiral amines are fundamental components in a vast array of biologically active compounds and are crucial in asymmetric synthesis. They can act as chiral auxiliaries, directing the stereochemical outcome of a reaction, or as chiral ligands for metal catalysts, enabling the enantioselective synthesis of a target molecule. More than 80% of all drugs and drug candidates contain an amine functional group, with many of these being chiral. yale.edu The development of efficient methods for the synthesis of enantiomerically pure amines is therefore a major focus of modern organic chemistry.

The synthesis of chiral amines can be broadly categorized into three main approaches:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

Chiral Resolution: Separating a racemic mixture of enantiomers. onyxipca.com

Asymmetric Synthesis: Directly synthesizing the desired enantiomer using chiral catalysts or reagents. nih.gov

(1S)-1-(5-chloro(2-pyridyl))ethylamine falls within this important class of compounds, serving as a precursor for more complex chiral molecules.

Significance of Pyridine-Containing Chiral Amines

The pyridine (B92270) ring is a common motif in many pharmaceuticals and agrochemicals. Its inclusion in a chiral amine structure imparts specific properties:

Coordinating Ability: The nitrogen atom of the pyridine ring can coordinate to metal centers, making these compounds effective ligands in transition-metal catalysis.

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, influencing the binding of the molecule to biological targets.

Electronic Effects: The electron-withdrawing nature of the pyridine ring can affect the reactivity of the amine group and other parts of the molecule.

The presence of a chlorine atom further modifies the electronic properties of the pyridine ring, enhancing its utility in various chemical transformations.

Historical Development of Research on Related Structures

The synthesis of chiral pyridylethylamines has been a subject of research for several decades. Early methods often relied on the resolution of racemic mixtures using chiral acids. For instance, the classical resolution of racemic amines is a well-established technique for obtaining enantiopure compounds. onyxipca.com

More recent efforts have focused on the development of asymmetric synthetic methods to avoid the inherent 50% loss of material in resolution processes. Key historical developments for structurally related compounds include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of imines or enamines derived from acetylpyridines has been a common strategy.

Reductive Amination: The use of chiral catalysts in the reductive amination of chloropyridyl ketones provides a direct route to chiral amines.

Enzymatic Resolution: The use of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the two enantiomers.

While specific historical milestones for the synthesis of this compound are not extensively documented in readily available literature, the development of synthetic methods for analogous compounds has paved the way for its preparation. For example, a patent discloses the synthesis of 2-chloro-5-ethylpyridine (B134761) through the selective hydrogenation of 2-chloro-5-vinylpyridine, a potential precursor for the target amine. nih.gov

Overview of Research Directions for this compound

Current research involving this compound and related chiral chloroamines is focused on several key areas, primarily driven by their potential as intermediates in the synthesis of high-value products.

Synthesis of Biologically Active Molecules: A primary research direction is the use of this compound as a key building block for the synthesis of novel pharmaceutical and agrochemical candidates. The specific stereochemistry and the presence of the chloropyridine moiety are often crucial for the desired biological activity.

Asymmetric Catalysis: There is growing interest in the application of chiral pyridine-containing amines as ligands in asymmetric catalysis. While direct applications of this compound as a ligand are not widely reported, its structural motifs are present in more complex and highly effective chiral ligands. Research is ongoing to develop new catalytic systems based on such structures for a variety of enantioselective transformations. A recent study reported a method for the synthesis of chiral vicinal chloroamines through the asymmetric protonation of catalytically generated prochiral chloroenamines using chiral Brønsted acids, highlighting an advanced synthetic approach. nih.gov

Development of Novel Synthetic Methodologies: The pursuit of more efficient and stereoselective methods for the synthesis of this compound itself is an active area of research. This includes the exploration of new catalytic systems and the optimization of existing methods to improve yields and enantiomeric purity. For instance, the development of methods for the synthesis of chiral vicinal chloroamines via asymmetric protonation represents a significant advancement in this field. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(5-chloropyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFCMANDGJSIMX-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1s 1 5 Chloro 2 Pyridyl Ethylamine

Enantioselective Synthesis Strategies

The synthesis of the single enantiomer (1S)-1-(5-chloro(2-pyridyl))ethylamine is primarily achieved by the enantioselective transformation of its prochiral precursor, 5-chloro-2-acetylpyridine. These strategies are designed to control the three-dimensional arrangement of atoms at the newly formed stereocenter.

Asymmetric Reduction Pathways

Asymmetric reduction of the ketone functionality in 5-chloro-2-acetylpyridine is the most direct and widely explored route to the desired chiral amine. This can be accomplished through metal-catalyzed hydrogenation, biocatalytic methods, or with chiral hydride reagents.

Catalytic asymmetric hydrogenation and asymmetric transfer hydrogenation are powerful techniques for the enantioselective reduction of ketones. wikipedia.orgnih.gov These methods typically involve a transition metal complex, such as rhodium or ruthenium, coordinated to a chiral ligand. mdpi.com The catalyst facilitates the stereoselective addition of hydrogen to the carbonyl group. For pyridyl ketones, catalysts that are effective for quinolines and other heteroaromatics are often adapted. wikipedia.orgdicp.ac.cn

In asymmetric hydrogenation, molecular hydrogen (H₂) is used directly. nih.gov For the reduction of 2-acetylpyridine (B122185) derivatives, rhodium complexes featuring chiral bisphosphine ligands like BINAP have demonstrated high efficacy. acs.org Ruthenium complexes, particularly those containing both a chiral diphosphine and a chiral diamine ligand (e.g., TsDPEN), are also highly effective and versatile. nih.gov

Asymmetric transfer hydrogenation (ATH) offers an alternative that uses a hydrogen donor molecule, such as isopropanol (B130326) or a formic acid/triethylamine mixture, instead of H₂ gas. mdpi.comnih.gov Ruthenium(II) catalysts, like Ru(II)-TsDPEN complexes, are well-established for the ATH of aryl ketones and can be applied to heteroaryl ketones. nih.govmdpi.com The mechanism involves the formation of a metal-hydride species that delivers hydrogen to the ketone in a stereocontrolled manner. nih.gov

| Catalyst System | Precursor | Hydrogen Source | Key Conditions | Reported e.e. |

|---|---|---|---|---|

| [Rh(COD)Binapine]BF₄ | 2-Pyridine Ketones | H₂ | Mild pressure and temperature | Up to 99% |

| Ru(II)-TsDPEN Complexes | Aryl/Heteroaryl Ketones | HCOOH/NEt₃ or i-PrOH | Basic or neutral conditions | Often >95% |

| Iridium(I)/Chiral Phosphine (B1218219)/I₂ | Activated 2-Pyridiniums | H₂ | Alkylation to form pyridinium (B92312) salt | High |

Biocatalysis has emerged as a powerful and sustainable method for producing chiral amines. mdpi.com The primary enzymes used for this transformation are transaminases (TAs), also known as amine transaminases (ATAs). These enzymes catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. mdpi.com

For the synthesis of this compound, a transaminase selectively converts 5-chloro-2-acetylpyridine into the desired (S)-enantiomer. This process requires an amine donor, often a simple chiral amine like (S)-α-methylbenzylamine or a non-chiral one like isopropylamine, which is used in excess to drive the reaction equilibrium. The reaction is notable for its exceptional enantioselectivity (often >99% e.e.) and its operation under mild, aqueous conditions. mdpi.com The evolution of transaminases through directed evolution has significantly broadened their substrate scope and enhanced their stability and activity for industrial applications.

| Enzyme Type | Substrate | Amine Donor | Cofactor | Typical e.e. |

|---|---|---|---|---|

| ω-Transaminase (ω-TA) | 5-Chloro-2-acetylpyridine | Isopropylamine or (S)-α-Methylbenzylamine | Pyridoxal-5'-phosphate (PLP) | >99% |

The asymmetric reduction of ketones can also be achieved using stoichiometric or catalytic amounts of chiral boron-based reagents. The most prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. nih.gov

In this method, the oxazaborolidine catalyst activates an achiral borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide (B99878) complex) and coordinates with the precursor ketone, 5-chloro-2-acetylpyridine. This ternary complex arranges the reactants for a highly enantioselective, face-selective hydride transfer from the borane to the carbonyl carbon. nih.gov This approach is known for its high enantioselectivity and predictable stereochemical outcome. Another related method involves the use of trichlorosilane (B8805176) as the reducing agent in the presence of a chiral Lewis base, such as a derivative of N,N-dimethylformamide, which acts as an activator. uni-giessen.de

| Method | Catalyst/Reagent | Hydride Source | Mechanism | Typical e.e. |

|---|---|---|---|---|

| CBS Reduction | Chiral Oxazaborolidine | BH₃·THF or BH₃·SMe₂ | Catalytic cycle involving coordination of borane and ketone to the catalyst. nih.gov | >95% |

| Asymmetric Hydrosilylation | Chiral Lewis Base (e.g., formamide (B127407) derivative) | Trichlorosilane (HSiCl₃) | Activation of HSiCl₃ by the chiral activator. uni-giessen.de | Up to 96% |

Chiral Auxiliary-Mediated Syntheses

The use of a chiral auxiliary is a classical and reliable strategy for asymmetric synthesis. This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate to form a diastereomeric intermediate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction.

For the synthesis of this compound, the precursor ketone is first condensed with a chiral amine, such as (S)-α-phenylethylamine, to form a chiral imine or enamine. This intermediate is then reduced using a standard achiral reducing agent like sodium borohydride (B1222165). The stereocenter on the auxiliary directs the hydride attack to one face of the C=N double bond, leading to the formation of one diastereomer preferentially. The final step involves the removal of the chiral auxiliary, typically by hydrogenolysis or acid hydrolysis, to release the desired enantiomerically enriched amine.

| Chiral Auxiliary | Intermediate | Reduction Step | Auxiliary Removal | Stereochemical Control |

|---|---|---|---|---|

| (S)-α-Phenylethylamine | Chiral Imine | Diastereoselective reduction with NaBH₄ | Catalytic Hydrogenolysis | Steric hindrance from the auxiliary directs hydride attack. |

Organocatalytic Enantioselective Routes

Organocatalysis, which uses small chiral organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. nih.gov For the synthesis of chiral amines, a prominent strategy is the asymmetric reductive amination of ketones. This is often achieved using a chiral Brønsted acid, such as a phosphoric acid derived from BINOL, as the catalyst. uni-giessen.de

The reaction typically involves the condensation of the ketone (5-chloro-2-acetylpyridine) with an amine source (e.g., ammonia (B1221849) or an ammonium (B1175870) salt) to form a prochiral imine in situ. The chiral phosphoric acid catalyst then activates the imine by protonation, forming a chiral ion pair. A mild reducing agent, typically a Hantzsch ester, then delivers a hydride to the imine in a highly face-selective manner, dictated by the chiral environment of the catalyst. uni-giessen.deprinceton.eduprinceton.edu This methodology is known for its operational simplicity and high enantioselectivities. uni-giessen.de

| Catalyst Type | Hydride Source | Proposed Intermediate | Key Features | Typical e.e. |

|---|---|---|---|---|

| Chiral Phosphoric Acid (e.g., TRIP) | Hantzsch Ester | Protonated imine complexed with chiral phosphate (B84403) anion. uni-giessen.de | Metal-free; mild conditions; in-situ imine formation. | 88 to >99% |

Kinetic Resolution Techniques

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, most commonly an enzyme. In the context of chiral amines like 1-(5-chloro(2-pyridyl))ethylamine, lipase-catalyzed acylation is a prevalent strategy.

The process involves the selective acylation of one enantiomer of the racemic amine, leaving the other enantiomer unreacted. For instance, lipases such as Candida antarctica lipase (B570770) B (CALB) or Pseudomonas cepacia lipase (PCL) are highly effective for these transformations. The acylated amine product has different physical properties from the unreacted amine, allowing for their separation by standard methods like chromatography or crystallization.

While direct acylation of primary amines can sometimes be slow, the enantioselectivity can be very high. rsc.org The major drawback of classical kinetic resolution is its theoretical maximum yield of 50% for the desired enantiomer. However, it remains a valuable tool, especially when both enantiomers are of interest. Research on the resolution of analogous amino alcohols has shown that lipases can achieve excellent enantiomeric excess (ee) of over 99%. psu.edunih.gov

Dynamic Kinetic Resolution Methods

To overcome the 50% yield limitation of traditional kinetic resolution, dynamic kinetic resolution (DKR) has been developed. This powerful technique combines the enantioselective reaction of the kinetic resolution with a simultaneous in-situ racemization of the slower-reacting enantiomer. nih.gov This allows, in principle, for the complete conversion of a racemic starting material into a single, enantiomerically pure product, with a theoretical yield of 100%. nih.gov

For primary amines, a highly efficient DKR protocol involves the combination of a lipase for the resolution step and a metal complex for the racemization. nih.gov A common system employs Candida antarctica lipase B (CALB) for the selective acylation of the (R)-enantiomer and a ruthenium or palladium-based catalyst to racemize the remaining (S)-amine. nih.govnih.gov The racemization catalyst facilitates the rapid interconversion of the amine enantiomers, ensuring a continuous supply of the faster-reacting enantiomer for the enzyme.

Detailed studies on the DKR of (±)-1-phenylethylamine, a close structural analog of the title compound, have demonstrated the efficacy of this approach. By optimizing parameters such as the acyl donor, racemization catalyst, and reaction conditions, high yields and excellent enantioselectivity can be achieved. nih.gov

Table 1: Representative Conditions for Dynamic Kinetic Resolution of a Primary Amine

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | (±)-1-Phenylethylamine | nih.gov |

| Resolution Catalyst | Candida antarctica lipase B (CALB, Novozym 435) | nih.gov |

| Racemization Catalyst | Shvo's catalyst (Ruthenium-based) or Pd Nanoparticles | nih.gov |

| Acyl Donor | Ethyl methoxyacetate | nih.gov |

| Temperature | 90-100 °C | nih.gov |

| Result | High yield and enantiomeric excess (>99% ee) | nih.gov |

Multistep Convergent Synthesis Approaches

While most large-scale syntheses of this compound would likely start from a pre-existing 5-chloropyridine derivative, convergent strategies involving the de novo construction of the pyridine (B92270) ring are chemically significant. Classical methods like the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia, could be adapted to produce a suitably substituted dihydropyridine, followed by oxidation to the 2-alkyl-5-chloropyridine precursor. Similarly, the Chichibabin synthesis provides a route to aminopyridines that could be further functionalized. These methods offer flexibility in introducing various substituents onto the pyridine core.

The most direct and atom-economical method for establishing the chiral amine center is through the asymmetric reduction of a prochiral imine or the direct reductive amination of a ketone. The asymmetric reductive amination of the corresponding ketone, 5-chloro-2-acetylpyridine, is a particularly powerful strategy. acs.orgnih.gov

This transformation can be achieved with high enantioselectivity using a chiral transition metal catalyst. Research has shown that ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, are highly effective for the direct asymmetric reductive amination of 2-acetylpyridines. acs.orgacs.org The reaction typically uses an ammonium salt, like ammonium trifluoroacetate (B77799), as the nitrogen source and hydrogen gas as the terminal reductant. This method avoids the need to pre-form and isolate the imine intermediate, streamlining the process. The reaction has been shown to be effective for a range of 2-acetylpyridines with various substituents, including halogens, affording the desired chiral primary amines in excellent yields and enantioselectivities. acs.org

Table 2: Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | 2-Acetyl-6-substituted Pyridine | acs.org |

| Catalyst | Ru(OAc)2{(S)-binap} | acs.org |

| Nitrogen Source | Ammonium trifluoroacetate (NH4TFA) | acs.org |

| Reductant | Hydrogen Gas (H2) | acs.org |

| Pressure | 0.8 MPa | acs.org |

| Temperature | 90 °C | acs.org |

| Enantioselectivity | 94.6% to >99.9% ee | acs.orgresearchgate.net |

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. Reductive amination has been successfully performed under solvent-free conditions. researchgate.netresearchgate.net

One approach involves the mechanical grinding of the ketone, amine (or ammonia source), and a solid reducing agent, such as sodium borohydride, often with a solid acid activator like boric acid or p-toluenesulfonic acid. researchgate.netorganic-chemistry.org Another emerging catalyst- and solvent-free method utilizes pinacolborane (HBpin) as a mild and efficient reducing agent for the one-pot reductive amination of aldehydes and ketones at room temperature. rsc.org These methods demonstrate the potential for developing more sustainable synthetic routes toward chiral amines.

Table 3: Examples of Solvent-Free Reductive Amination Methodologies

| Reducing System | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| NaBH4 / Boric Acid | Grinding, Room Temperature | Aldehydes & Ketones | organic-chemistry.org |

| Ammonia Borane / Trimethyl borate | Neat, Room Temperature | Aldehydes & Ketones | organic-chemistry.org |

| Pinacolborane (HBpin) | Neat, Room Temperature | Aldehydes & Primary Amines | rsc.org |

Catalyst Reuse and Recyclability

A cornerstone of green chemistry and cost-effective manufacturing is the ability to reuse and recycle catalysts. In the context of synthesizing chiral amines like this compound, asymmetric hydrogenation of the corresponding ketone, 1-(5-chloro-2-pyridyl)ethan-1-one, is a prominent method. This transformation often employs expensive transition metal catalysts, typically based on rhodium (Rh) or ruthenium (Ru), complexed with chiral ligands.

The recyclability of these catalysts is a key consideration. While specific data for the synthesis of this compound is not extensively published, studies on analogous pyridyl ketones provide valuable insights. For instance, rhodium catalysts such as [Rh(COD)Binapine]BF4 have demonstrated high efficiency in the asymmetric hydrogenation of 2-pyridine ketones, achieving excellent enantioselectivities. wikipedia.org The immobilization of such catalysts on solid supports or their use in biphasic systems, such as ionic liquids, can facilitate their recovery and reuse. For example, the [Rh(COD)(DIPAMP)]BF4 catalyst has been successfully recycled in the ionic liquid [bmim][BF4] for multiple cycles without a significant loss in activity or enantioselectivity in the hydrogenation of related substrates. researchgate.net

The stability of the catalyst under reaction and recovery conditions is paramount. Deactivation can occur through various mechanisms, including ligand degradation or metal leaching. Research into robust catalyst systems is ongoing. For instance, certain ruthenium complexes have been shown to exhibit very high turnover numbers (TONs), indicating that a small amount of catalyst can produce a large quantity of product, which indirectly contributes to sustainability by reducing catalyst waste. nih.gov

Table 1: Illustrative Catalyst Recyclability in Asymmetric Hydrogenation of Related Ketones

| Catalyst System | Substrate Type | Recycling Method | Number of Cycles | Enantiomeric Excess (ee) Maintenance | Reference |

| [Rh(COD)(DIPAMP)][BF4] in [bmim][BF4] | (Z)-alpha-acetamidocinnamic acid derivatives | Ionic Liquid Biphasic System | 4+ | No significant decrease | researchgate.net |

| Ruthenium-based MOFs | Aryl ketones | Heterogeneous Catalyst | Not specified | 90.6–99.2% | wikipedia.org |

Note: This table presents data for related substrates to illustrate the potential for catalyst recycling in the synthesis of chiral pyridyl alcohols, the precursors to the target amine.

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

The synthesis of this compound can be approached through several routes, each with a different atom economy. A common method is the asymmetric reductive amination of 1-(5-chloro-2-pyridyl)ethan-1-one. In a direct asymmetric reductive amination (DARA), the ketone reacts with an ammonia source and a reducing agent in the presence of a chiral catalyst.

C₇H₆ClNO + NH₃ + H₂ → C₇H₉ClN₂ + H₂O

To calculate the theoretical atom economy for this reaction:

Molecular Weight of this compound (C₇H₉ClN₂): 156.61 g/mol

Molecular Weight of 1-(5-chloro-2-pyridyl)ethan-1-one (C₇H₆ClNO): 155.58 g/mol

Molecular Weight of Ammonia (NH₃): 17.03 g/mol

Molecular Weight of Hydrogen (H₂): 2.02 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy (%) = (156.61 / (155.58 + 17.03 + 2.02)) x 100 = (156.61 / 174.63) x 100 ≈ 89.7%

Table 2: Comparison of Atom Economy for Different Reductive Amination Strategies

| Reductive Amination Method | Hydrogen Source | Byproduct(s) | Theoretical Atom Economy |

| Direct Asymmetric Reductive Amination | H₂ | H₂O | ~89.7% |

| Asymmetric Transfer Hydrogenation | Isopropanol | H₂O, Acetone | Lower |

| Asymmetric Transfer Hydrogenation | Formic Acid | H₂O, CO₂ | Lower |

Scale-Up and Process Optimization for Production

Catalyst Loading and Efficiency: On an industrial scale, minimizing the amount of expensive chiral catalyst is crucial. This is often expressed as the substrate-to-catalyst ratio (S/C). High-performance catalysts exhibit high turnover numbers (TON) and turnover frequencies (TOF), allowing for very low catalyst loadings. For example, in the asymmetric hydrogenation of simple ketones, TONs as high as 2,400,000 have been achieved with certain ruthenium catalysts, demonstrating their potential for large-scale applications. nih.gov Process optimization would involve finding the optimal balance between catalyst loading, reaction time, and product purity to ensure an economically viable process.

Reaction Conditions: The optimization of reaction parameters such as temperature, pressure, solvent, and substrate concentration is critical for a successful scale-up. For asymmetric hydrogenations, controlling the hydrogen gas pressure and ensuring efficient mixing to overcome mass transfer limitations are key. In some cases, reactions that are effective at atmospheric pressure on a lab scale may require higher pressures at an industrial scale to achieve reasonable reaction times.

Product Isolation and Purification: The work-up and purification procedures must be scalable and efficient. Extractive work-ups followed by distillation or crystallization are common methods for isolating chiral amines. The choice of solvent for extraction and crystallization needs to be carefully considered based on factors like product solubility, safety, environmental impact, and ease of recovery.

Process Robustness and Safety: A scalable process must be robust, meaning it consistently produces the desired product in high yield and purity despite minor variations in reaction conditions. A thorough understanding of the reaction mechanism and potential side reactions is essential to develop a robust process. acs.org Safety is also a primary concern, especially when dealing with flammable solvents and high-pressure hydrogenation. A comprehensive risk assessment is required before any scale-up is attempted.

The development of a large-scale process for this compound would likely involve a multidisciplinary team of chemists and chemical engineers to address these complex challenges and ensure a safe, efficient, and economically viable manufacturing process.

Mechanistic Investigations of Reactions Involving 1s 1 5 Chloro 2 Pyridyl Ethylamine

Elucidation of Reaction Pathways

The elucidation of reaction pathways is fundamental to understanding how (1S)-1-(5-chloro(2-pyridyl))ethylamine participates in chemical reactions. Such studies would typically involve the identification of intermediates, byproducts, and the sequence of bond-breaking and bond-forming events. For a compound like this, key transformations of interest would include N-alkylation, N-acylation, and its participation as a ligand in metal-catalyzed reactions or as a chiral auxiliary.

Investigative techniques to map these pathways would include:

Spectroscopic analysis: Techniques such as in-situ NMR and IR spectroscopy could be employed to detect transient intermediates.

Crystallography: X-ray crystallography of stable intermediates or products provides definitive structural evidence.

Labeling studies: Isotopic labeling (e.g., with ¹³C, ¹⁵N, or ²H) can trace the fate of specific atoms throughout a reaction sequence.

Despite the importance of these studies, specific research detailing the reaction pathways for this compound has not been published.

Transition State Analysis in Stereoselective Processes

Given its chiral nature, this compound is a prime candidate for use in stereoselective processes, either as a reactant, a chiral auxiliary, or a ligand for an asymmetric catalyst. Understanding the transition states of these reactions is key to explaining the origin of stereoselectivity.

Transition state analysis would involve:

Computational Chemistry: Quantum mechanical calculations to model the geometries and energies of diastereomeric transition states.

Hammett and Brønsted Analysis: Correlating reaction rates with substituent electronic properties or acid/base strength to infer transition state charge distribution.

Kinetic Isotope Effects: Measuring changes in reaction rates upon isotopic substitution to probe the geometry of the transition state.

Currently, there are no published studies that provide transition state analysis for stereoselective reactions specifically involving this compound.

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws, activation parameters (enthalpy and entropy of activation), and the influence of various factors like concentration, temperature, and catalysts. For this compound, kinetic analysis of its fundamental reactions would be invaluable for process optimization and for supporting proposed mechanisms.

A typical kinetic study would generate data such as that hypothetically presented in the table below, which illustrates how reaction rates might change with reactant concentrations to determine the reaction order.

Hypothetical Kinetic Data for N-Acylation

| Experiment | [this compound] (M) | [Acylating Agent] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

This data is purely illustrative and not based on experimental results.

To date, no specific kinetic data or detailed rate studies for transformations involving this compound have been reported in the scientific literature.

Computational Modeling of Reaction Mechanisms

Computational chemistry offers powerful tools to complement experimental studies by providing insights into reaction mechanisms at a molecular level.

Density Functional Theory (DFT) Calculations

DFT calculations are a mainstay of modern mechanistic chemistry, used to compute the geometries of reactants, products, intermediates, and transition states, along with their corresponding energies. This allows for the mapping of an entire reaction energy profile. For reactions involving this compound, DFT could be used to:

Predict the most likely reaction pathways by comparing the activation energies of competing routes.

Analyze the electronic structure to understand reactivity.

Simulate vibrational spectra to aid in the identification of species observed experimentally.

No specific DFT studies focused on the reaction mechanisms of this compound have been published.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can model the dynamic behavior of molecules over time, providing insights into conformational flexibility, solvent effects, and the initial steps of molecular recognition before a reaction occurs. For a chiral molecule like this compound, MD simulations could be particularly useful in understanding how it interacts with other chiral molecules or within a complex catalytic system. There is currently no literature available on MD simulations performed on this specific compound in a reactive context.

Quantitative Structure-Reactivity Relationships (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. By developing a QSAR model for derivatives of this compound, one could predict the reactivity of new, unsynthesized analogs. This requires a dataset of experimentally measured reaction rates for a series of related compounds. As no such kinetic data is available for this compound and its derivatives, no QSAR studies on its chemical reactivity have been developed.

Applications of 1s 1 5 Chloro 2 Pyridyl Ethylamine in Advanced Chemical Synthesis

As a Chiral Ligand in Asymmetric Catalysis

The primary amine and the pyridine (B92270) nitrogen of (1S)-1-(5-chloro(2-pyridyl))ethylamine provide two coordination sites for metal centers, forming the basis for its use in chiral ligand design. The inherent chirality of the ethylamine (B1201723) fragment allows for the creation of asymmetric environments around a metal catalyst, enabling enantioselective transformations.

Ligand Design and Modification Strategies

The versatility of this compound allows for its incorporation into various ligand scaffolds. A common strategy involves the condensation of the primary amine with aldehydes or ketones to form Schiff base ligands. These imine-containing ligands can then be used directly or further modified. For instance, reduction of the imine bond can yield secondary amine ligands, offering different steric and electronic properties.

Another approach is the stereospecific substitution of related chiral precursors. For example, the reaction of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines can produce a range of N-substituted chiral 1-(2-pyridinyl)ethylamines with an inversion of configuration at the chiral center. nih.govresearchgate.net This method allows for the synthesis of diverse chiral ligands, including C2-symmetric tridentate ligands. researchgate.net

Modification of the pyridine ring, such as through oxidation to the corresponding N-oxide, can also be employed to alter the electronic properties of the resulting ligand and enhance its solubility. The primary amine group can also undergo reductive amination with carbonyl compounds to form secondary amines, further expanding the library of accessible chiral ligands.

Application in Asymmetric Hydrogenation

Chiral ligands derived from pyridylethylamine structures are effective in metal-catalyzed asymmetric hydrogenation reactions, a fundamental process for producing enantiomerically pure alcohols and amines. Ruthenium and iridium complexes are commonly employed for this purpose.

Ruthenium-based catalysts, often in combination with chiral NNP tridentate ligands, have demonstrated high enantioselectivity (up to 99.9% ee) in the hydrogenation of a variety of aromatic and heteroaromatic ketones. nih.gov The catalytic cycle is proposed to involve the formation of a ruthenium dihydride complex, which then transfers a hydride and a proton to the ketone substrate. nih.gov While the activity of ruthenium catalysts may be lower than their iridium counterparts in some cases, they can still achieve excellent enantioselectivity. nih.gov The choice of the metal center is as crucial as the ligand design for achieving optimal catalytic performance. nih.gov

Iridium complexes are also highly effective for asymmetric hydrogenation. nih.govresearchgate.net For instance, iridium complexes with bidentate pyridinylidene/N-amidate ligands have been used as precatalysts for the transfer hydrogenation of aldehydes. nih.gov The catalytic activity can be tuned by modifying the electronic properties of the ligand substituents. nih.gov

Table 1: Examples of Asymmetric Hydrogenation using Pyridylethylamine-type Ligands

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ruthenium-NNP | Acetophenone | 1-Phenylethanol | Up to 99.9% | nih.gov |

| Iridium-Cp* | Benzaldehyde | Benzyl (B1604629) alcohol | - | nih.gov |

| Ruthenium(II)-arene | Benzophenone | Benzhydrol | - | mdpi.com |

Use in Asymmetric C-C Bond Forming Reactions

The application of this compound extends to asymmetric carbon-carbon bond-forming reactions, where it can act as a chiral auxiliary or as part of a chiral catalyst. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are removed.

For example, a chiral auxiliary approach can be used in the asymmetric synthesis of related chiral amines. This involves the formation of an imine between a pyridinecarboxaldehyde and a chiral auxiliary, followed by reduction and subsequent removal of the auxiliary to yield the desired chiral amine with high enantiomeric excess.

Utility in Enantioselective Oxidation/Reduction

While the primary focus of pyridylethylamine-derived ligands has been on hydrogenation, the principles of asymmetric catalysis can be extended to enantioselective oxidation and reduction reactions beyond hydrogenation. The chiral metal complexes formed with these ligands can create a stereochemically defined environment that differentiates between the two enantiotopic faces of a prochiral substrate during an oxidation or reduction process.

As a Chiral Building Block for Complex Molecules

Synthesis of Advanced Intermediates

The chemical functionalities of this compound make it a useful starting material for the synthesis of more complex and biologically relevant molecules. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to build larger molecular frameworks. The chlorine atom on the pyridine ring can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.

This compound and its analogues serve as key intermediates in medicinal chemistry. mdpi.com For example, derivatives of 1-(6-chloro-pyridin-3-yl)ethylamine have shown potential as modulators of serotonin (B10506) receptors, which are important targets in the treatment of depression and anxiety. The ability of the pyridylethylamine scaffold to interact with biological targets makes it a valuable component in the design of new therapeutic agents.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(Pyridinyl)ethyl methanesulfonate |

| 1-(2-Pyridinyl)ethylamine |

| Acetophenone |

| 1-Phenylethanol |

| Benzaldehyde |

| Benzyl alcohol |

| Benzophenone |

| Benzhydrol |

| Pyridinecarboxaldehyde |

| 1-(6-Chloro-pyridin-3-yl)ethylamine |

Preparation of Stereodefined Scaffolds

There is currently no specific information available in peer-reviewed literature or patents detailing the use of this compound as a direct precursor for the preparation of stereodefined scaffolds. Chiral amines are fundamental in asymmetric synthesis for creating three-dimensional molecular architectures. However, research explicitly employing this particular compound for such purposes has not been reported.

Role in Organocatalysis

Organocatalysis frequently utilizes chiral amines to induce stereoselectivity in chemical reactions. These amines can be used either directly or as a foundational component for more complex catalyst structures.

Development of Chiral Organocatalysts Derived from the Amine

No specific chiral organocatalysts derived from this compound are described in the available scientific literature. The development of catalysts often involves modifying a primary chiral amine to introduce other functional groups that can participate in catalysis, for example, by forming Schiff bases, amides, or thioureas. While this is a common strategy, its application to this compound has not been documented.

Mechanistic Role in Organocatalytic Cycles

Given the lack of organocatalysts developed from this compound, there are no corresponding studies on its mechanistic role in organocatalytic cycles. Mechanistic investigations are contingent on the existence and application of a catalyst in a specific reaction, which is not the case for this compound based on current data.

Material Science Applications (excluding basic properties)

The incorporation of chiral molecules into materials can impart unique optical, electronic, or recognition properties. Pyridine-containing ligands are also well-known for their ability to coordinate with metal ions to form polymers and frameworks.

Development of Chirality-Enabled Materials

There are no published reports on the development of chirality-enabled materials, such as chiral liquid crystals, polymers, or stationary phases for chromatography, that specifically incorporate this compound.

Advanced Analytical Methodologies for Stereochemical and Structural Research

Spectroscopic Techniques for Configuration Assignment

Spectroscopic methods that utilize polarized light or create a chiral environment are indispensable for the unambiguous assignment of the absolute configuration (AC) of stereogenic centers.

Advanced NMR Spectroscopy (e.g., NOESY, CD-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for stereochemical analysis when chiral auxiliaries are employed. The core principle involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess distinct physical properties and, therefore, exhibit different chemical shifts and coupling constants in their NMR spectra. nih.gov

A modern approach for primary amines involves using CDAs like α-fluorinated phenylacetic acid. The resulting diastereomeric amides can be analyzed by ¹⁹F NMR. By comparing the experimental chemical shift differences (Δδ) between the diastereomers with those predicted by Density Functional Theory (DFT) calculations, the absolute configuration of the original amine can be reliably assigned. frontiersin.org

Another sophisticated technique is Circular Dichroism-NMR (CD-NMR), often involving host-guest chemistry. A chiral host molecule, such as a dimeric zinc porphyrin "tweezer," can form a complex with the chiral amine. columbia.edu This complexation induces a preferred helical twist in the porphyrin host, leading to an intense exciton-coupled CD spectrum. The sign of this CD signal is directly correlated to the absolute configuration of the guest amine. columbia.edu

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be applied to the diastereomeric derivatives. NOESY identifies through-space interactions between protons, providing critical information about the 3D conformation of the molecule. This conformational data helps to build a robust model that links the observed NMR shift differences to a specific absolute configuration.

| Technique | Principle | Typical Application for (1s)-1-(5-chloro(2-pyridyl))ethylamine | Reference |

|---|---|---|---|

| NMR with Chiral Derivatizing Agents (CDAs) | Formation of diastereomers with distinct NMR spectra. | React with (R)- and (S)-Mosher's acid (MTPA) or other CDAs; compare ¹H or ¹³C NMR shifts of the resulting amides. | nih.gov |

| ¹⁹F NMR with Fluorinated CDAs | Derivatization with a fluorinated CDA and analysis of ¹⁹F NMR chemical shift differences (ΔδRS). | React with enantiomers of α-fluorinated phenylacetic phenylselenoester (FPP); compare experimental Δδ with DFT-calculated values. | frontiersin.org |

| NMR with Chiral Solvating Agents (CSAs) | Formation of transient, weak diastereomeric complexes in solution. | Dissolve the amine in a chiral solvent or with a chiral additive (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) and observe splitting of signals. | libretexts.org |

| CD-NMR / Host-Guest Complexation | Binding to a chiral host induces a specific conformation and a strong, predictable CD signal. | Complexation with a dimeric zinc porphyrin host to generate an exciton-coupled CD spectrum whose sign determines the AC. | columbia.edu |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light in the infrared region. wikipedia.orgbruker.com Since every molecule with a chiral center is optically active, VCD provides a detailed spectroscopic fingerprint that is unique to its absolute configuration and conformation in solution. bruker.comnih.gov

The application of VCD to determine the absolute configuration of this compound involves a two-pronged approach:

Experimental Measurement: The VCD spectrum of the enantiomerically pure sample is recorded using a specialized VCD spectrometer. nih.gov

Computational Prediction: Quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectra for both the (S) and (R) enantiomers of the molecule. wikipedia.org

The absolute configuration is then assigned by comparing the experimentally measured spectrum with the two computationally predicted spectra. A strong correlation between the experimental spectrum and one of the calculated spectra provides a confident assignment of the stereocenter. jascoinc.com This method is powerful as it does not require derivatization or a crystalline sample.

| Step | Description | Key Considerations | Reference |

|---|---|---|---|

| 1. Sample Preparation | Dissolve an enantiomerically pure or enriched sample in a suitable IR-transparent solvent (e.g., CDCl₃, CCl₄). | A relatively high concentration is often required due to the weak nature of the VCD signal. | jascoinc.com |

| 2. Spectral Acquisition | Measure the VCD and standard IR absorption spectra using a VCD spectrometer. | Requires an instrument equipped with a photoelastic modulator (PEM) to modulate the polarization of the IR beam. | bruker.comnih.gov |

| 3. Conformational Search | Perform a computational search to identify all low-energy conformers of the molecule. | The accuracy of the final predicted spectrum depends on finding all significant conformers. | wikipedia.org |

| 4. DFT Calculation | For each low-energy conformer, calculate the theoretical IR and VCD spectra for both (R) and (S) configurations using DFT. | Choice of functional and basis set is critical for accuracy. | wikipedia.org |

| 5. Spectral Comparison | Compare the Boltzmann-averaged theoretical spectra of the (R) and (S) enantiomers with the experimental spectrum. | Visual comparison or statistical algorithms can be used to determine the best fit. | jascoinc.com |

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is analogous to VCD but operates in the UV-visible range of the electromagnetic spectrum. researchgate.net It measures the differential absorption of circularly polarized light associated with electronic transitions within the molecule's chromophores. psu.edu The resulting ECD spectrum, characterized by positive or negative bands known as Cotton effects, is a sensitive indicator of the molecule's absolute stereochemistry. nih.gov

For a molecule like this compound, the chloropyridine moiety serves as the primary chromophore. The absolute configuration can be determined by comparing the experimental ECD spectrum with spectra predicted by time-dependent DFT (TD-DFT) calculations, similar to the VCD methodology. researchgate.net

Alternatively, the Exciton Chirality Method (ECM) can be a powerful tool. nih.gov This method is most effective when two or more chromophores are present in the molecule, either inherently or through derivatization. The spatial interaction (exciton coupling) between these chromophores gives rise to a characteristic bisignate (two-signed) signal in the ECD spectrum. The sign of this "exciton couplet" is directly related to the helicity or twist between the transition dipole moments of the chromophores, allowing for a direct assignment of the absolute configuration. nih.gov For the target amine, derivatization with a second chromophoric group would make this a particularly robust method.

Chromatographic Methods for Enantiomeric Excess Determination

While spectroscopy is ideal for assigning absolute configuration, chromatography is the workhorse for determining enantiomeric purity or enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC is the most widely used technique for separating enantiomers and quantifying their relative amounts. The separation is achieved using a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different speeds. phenomenex.com

Developing a successful method for this compound involves a systematic screening process. sigmaaldrich.com Given that the target is a basic amine, polysaccharide-based CSPs are an excellent starting point.

Method Development Strategy:

Column Selection: Polysaccharide-based CSPs, such as those derivatized from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are highly versatile and often successful for a broad range of compounds, including amines. chromatographyonline.com Macrocyclic glycopeptide phases (e.g., Chirobiotic™ V) also show broad applicability. sigmaaldrich.com

Mobile Phase Screening: A common strategy is to screen columns in normal phase (NP), polar organic (PO), and reversed-phase (RP) modes. For a basic amine, normal phase mode is often highly effective. A typical mobile phase consists of a nonpolar solvent like n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol. chromatographyonline.com

Additive Use: To achieve sharp, symmetrical peaks for basic analytes, a small amount of a basic additive, such as diethylamine (B46881) (DEA) or ethylenediamine (B42938) (EDA), is typically added to the mobile phase. chromatographyonline.com This suppresses unwanted interactions with residual silanol (B1196071) groups on the silica (B1680970) support.

| Chiral Stationary Phase (CSP) | Mobile Phase System | Additive | Detection | Expected Outcome |

|---|---|---|---|---|

| Chiralpak AD-H (Amylose-based) | n-Hexane / Isopropanol (90:10, v/v) | 0.1% Diethylamine (DEA) | UV at 254 nm or 270 nm | A good starting point for achieving baseline separation of the two enantiomers. |

| Chiralcel OD-H (Cellulose-based) | n-Hexane / Ethanol (95:5, v/v) | 0.1% DEA | UV at 254 nm or 270 nm | Offers complementary selectivity to the AD phase. |

| Chirobiotic V (Vancomycin-based) | Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v) | (In mobile phase) | UV at 254 nm or 270 nm | Effective in polar ionic mode, which is well-suited for amines. |

| Chiralpak AD-H | Acetonitrile / Methanol (50:50, v/v) | 0.1% DEA | UV at 254 nm or 270 nm | Screening in polar organic mode can sometimes provide unique selectivity. |

Chiral Gas Chromatography (GC) Method Development

Chiral Gas Chromatography (GC) is a powerful alternative for the enantiomeric analysis of volatile and thermally stable compounds. pharmaknowledgeforum.com Primary amines like this compound often exhibit poor peak shape and thermal instability, necessitating derivatization prior to GC analysis. A common strategy is to convert the amine into a more stable and volatile derivative, such as an amide or carbamate, by reacting it with an acylating agent (e.g., trifluoroacetic anhydride).

The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a derivatized cyclodextrin. gcms.czresearchgate.net

Method Development Strategy:

Derivatization: React the amine with an achiral derivatizing agent like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form a stable, volatile amide. This step is crucial for good chromatography.

Column Selection: Screen various cyclodextrin-based CSPs. Derivatized β- and γ-cyclodextrins are widely used. For example, columns like Rt-βDEXsm or Chirasil-Val can provide excellent resolution for derivatized amines. gcms.czresearchgate.net

Temperature Program Optimization: The separation is highly dependent on the column temperature. A slow temperature ramp is typically used to optimize the resolution between the two enantiomer peaks.

| Parameter | Approach | Example | Reference |

|---|---|---|---|

| Derivatization | Convert the amine to a less polar, more volatile derivative. | Reaction with Trifluoroacetic Anhydride (TFAA) to form the corresponding trifluoroacetamide. | researchgate.net |

| Column Selection | Screen commercially available cyclodextrin-based chiral columns. | Chiraldex G-TA (γ-cyclodextrin trifluoroacetyl); Rt-βDEXsm (permethylated β-cyclodextrin). | gcms.cz |

| Carrier Gas | Use an inert gas. | Helium or Hydrogen at a constant flow or pressure. | pharmaknowledgeforum.com |

| Temperature Program | Optimize the temperature gradient to maximize resolution. | Initial: 100°C, hold 1 min, ramp at 2°C/min to 180°C. | gcms.cz |

| Detector | Use a sensitive detector. | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | pharmaknowledgeforum.com |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. This technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the precise assignment of the spatial orientation of each atom.

Crystal Growth Strategies

The initial and often most challenging step in X-ray crystallographic analysis is the cultivation of a high-quality single crystal suitable for diffraction. For chiral amines like this compound, several strategies can be employed to induce crystallization. crystallizationsystems.comyoutube.com The slow evaporation of a solvent from a saturated solution is a common and straightforward method. The choice of solvent is critical and often requires screening a variety of solvents with different polarities. youtube.com For amines, solvents that can engage in hydrogen bonding may be beneficial. youtube.com

Another effective technique is vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a non-solvent vapor, gradually reducing the solubility and promoting crystal growth. youtube.com Layering, where a less dense non-solvent is carefully layered on top of a solution of the compound, can also create the necessary conditions for slow crystallization at the interface. youtube.com In cases where the amine itself is difficult to crystallize, the formation of a salt with a chiral or achiral acid can significantly improve the chances of obtaining well-ordered crystals. chiralpedia.com The introduction of a heavy atom in the co-former can also aid in the determination of the absolute configuration. youtube.com

Table 1: Illustrative Crystal Growth Parameters for Chiral Amines

| Parameter | Description | Typical Values/Conditions |

| Crystallization Method | Technique used to induce crystallization. | Slow Evaporation, Vapor Diffusion, Liquid-Liquid Diffusion, Cooling |

| Solvent System | The solvent or mixture of solvents from which the crystal is grown. | Ethanol, Methanol, Acetonitrile, Toluene, Hexane, or mixtures thereof |

| Temperature | The temperature at which crystallization is carried out. | Room Temperature, 4°C, -20°C |

| Concentration | The concentration of the compound in the solvent. | Near saturation |

| Additives/Co-formers | Use of acids or other molecules to form co-crystals or salts. | Chiral acids (e.g., tartaric acid), achiral acids (e.g., HCl) |

Data Collection and Refinement Methodologies

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The collection of a complete dataset involves rotating the crystal through various orientations.

The resulting diffraction data are then processed to determine the unit cell dimensions and the symmetry of the crystal lattice. The electron density map is subsequently calculated through Fourier transformation of the diffraction intensities. From this map, the positions of the individual atoms can be determined and a structural model is built. This model is then refined against the experimental data to improve its accuracy. The final step in determining the absolute configuration for a chiral molecule often involves the analysis of anomalous dispersion effects, particularly if a heavy atom is present in the structure.

Table 2: Typical Crystallographic Data and Refinement Parameters

| Parameter | Description | Example Value |

| Empirical Formula | The chemical formula of the compound. | C7H9ClN2 |

| Formula Weight | The molecular weight of the compound. | 156.62 g/mol |

| Crystal System | The crystal system to which the crystal belongs (e.g., Orthorhombic). | Orthorhombic |

| Space Group | The symmetry group of the crystal (e.g., P212121). | P212121 |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, α = 90°, β = 90°, γ = 90° |

| Volume | The volume of the unit cell. | V = XYZ ų |

| Z | The number of molecules in the unit cell. | 4 |

| Calculated Density | The theoretical density of the crystal. | D_calc = 1.XXX g/cm³ |

| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

| Goodness-of-fit (GOF) | An indicator of the quality of the structural model. | ~1.0 |

| Flack Parameter | A parameter used to determine the absolute configuration of a chiral structure. | ~0.0(X) |

Mass Spectrometry for Structural Elucidation (beyond simple identification)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. While routinely used for molecular weight determination, advanced mass spectrometry techniques can offer significant insights into the structure and fragmentation of a molecule like this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is particularly useful for confirming the molecular formula of this compound (C7H9ClN2). The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be clearly resolved in the HRMS spectrum.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a crucial tool for structural elucidation. In an MS/MS experiment, the molecular ion of this compound is first selected and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure and helps to confirm the connectivity of its atoms.

For this compound, key fragmentation pathways can be predicted based on the known behavior of related compounds. The position of the chloro-substituent on the pyridine (B92270) ring and the nature of the ethylamine (B1201723) side chain will influence the fragmentation pattern. researchgate.net A common fragmentation for amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom, which would result in the loss of a methyl radical (•CH₃). miamioh.edulibretexts.org Another likely fragmentation is the loss of the entire ethylamine side chain. The fragmentation of the chloropyridine ring itself can also provide structural information. researchgate.net Differentiating positional isomers, such as 5-chloro-2-pyridyl versus other isomers, can often be achieved by carefully analyzing the relative abundances of specific fragment ions, as the position of the substituent can influence the stability of the resulting fragments. msu.edunih.gov

Table 3: Predicted MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 157.0582 | 142.0347 | •CH₃ | [M+H - CH₃]⁺ |

| 157.0582 | 129.0265 | C₂H₄N | [C₅H₄ClN]⁺ |

| 157.0582 | 112.0367 | C₂H₅N | [C₅H₃Cl]⁺• |

| 157.0582 | 78.0342 | C₂H₅NCl | [C₅H₄N]⁺ |

Theoretical and Computational Studies on 1s 1 5 Chloro 2 Pyridyl Ethylamine

Conformation Analysis and Energy Landscapes

The conformational flexibility of (1S)-1-(5-chloro(2-pyridyl))ethylamine is primarily dictated by the rotation around the single bond connecting the ethylamine (B1201723) moiety to the pyridine (B92270) ring. This rotation gives rise to different conformers, each with a distinct energy and population at thermal equilibrium. The presence of the chiral center and the lone pair on the pyridine nitrogen, along with the bulky chlorine atom, creates a complex potential energy surface.

Computational methods, particularly Density Functional Theory (DFT), are employed to explore this landscape. By systematically rotating the C-C bond and calculating the single-point energies, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers, while the maxima represent the transition states between them. The energetic barriers to interconversion between conformers of chiral molecules can be significant and influence their recognition by biological receptors. researchgate.net

Studies on similar chiral pyridylethylamines have shown that the relative orientation of the amino group and the pyridine ring leads to several stable conformers. For this compound, the key dihedral angle is C(6)-C(2)-C(α)-N. The energy landscape is expected to show distinct minima corresponding to staggered conformations of the ethyl group relative to the pyridine ring. The relative energies of these conformers are influenced by a combination of steric hindrance between the ethylamine substituent and the chloro-substituted pyridine ring, and intramolecular hydrogen bonding between the amine protons and the pyridine nitrogen.

A representative data table of the relative energies of the most stable conformers, calculated using a DFT method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), is presented below.

| Conformer | Dihedral Angle (C6-C2-Cα-N) (°) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| A | 60 | 0.00 | 75.3 |

| B | 180 | 1.25 | 14.1 |

| C | -60 | 0.85 | 10.6 |

This is a hypothetical data table for illustrative purposes.

Electronic Structure and Bonding Analysis

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Computational methods provide a detailed picture of the electron distribution, molecular orbitals, and bonding characteristics.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool to understand the Lewis-like chemical bonding and delocalization of electron density. wikipedia.org For the title compound, NBO analysis would reveal the hybridization of the atoms, the nature of the sigma and pi bonds, and the extent of hyperconjugative interactions. The lone pair on the pyridine nitrogen (LP(1)N) and the nitrogen of the amino group (LP(1)N) play a crucial role in the molecule's basicity and hydrogen bonding capabilities. The analysis can also quantify the delocalization of electron density from the nitrogen lone pairs into the antibonding orbitals of adjacent bonds (e.g., LP(1)N -> σ*(C-C)), which stabilizes the molecule. rsc.orgwisc.edu

Mulliken Population Analysis: Mulliken population analysis provides an estimation of the partial atomic charges on each atom in the molecule. wikipedia.org These charges are useful for understanding the electrostatic potential and identifying sites susceptible to electrophilic or nucleophilic attack. The chlorine atom is expected to have a negative charge due to its high electronegativity, while the adjacent carbon atom on the pyridine ring will be more positive. Similarly, the nitrogen atoms will carry negative charges. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's chemical reactivity and electronic transitions. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In this compound, the HOMO is likely to be localized on the pyridine ring and the amino group, while the LUMO would be predominantly on the pyridine ring, influenced by the electron-withdrawing chlorine atom. ekb.egrsc.org

| Parameter | Calculated Value |

| Optimized Bond Lengths (Å) | |

| C(2)-Cl | 1.745 |

| C(2)-C(3) | 1.389 |

| C(5)-N(1) | 1.340 |

| C(α)-N(β) | 1.465 |

| **Optimized Bond Angles (°) ** | |

| Cl-C(2)-C(3) | 115.8 |

| C(2)-C(α)-N(β) | 110.5 |

| Mulliken Atomic Charges (e) | |

| Cl | -0.15 |

| N (pyridine) | -0.45 |

| N (amine) | -0.78 |

| Frontier Orbital Energies (eV) | |

| HOMO | -6.25 |

| LUMO | -0.89 |

| HOMO-LUMO Gap | 5.36 |

This is a hypothetical data table for illustrative purposes, based on typical values for similar molecules.

Molecular Recognition and Interaction Studies

The biological activity of this compound stems from its ability to bind to specific protein targets. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target. researchgate.net

In a typical docking study, the 3D structure of the target protein is obtained from experimental sources like the Protein Data Bank. The ligand, this compound, is then placed in the active site of the protein, and various conformations and orientations are sampled to find the most favorable binding pose. The scoring functions used in docking programs estimate the binding free energy, which correlates with the binding affinity.

The key interactions that would govern the binding of this compound to a protein active site include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions are crucial for specificity and affinity.

Halogen Bonding: The chlorine atom can participate in halogen bonding with electron-rich atoms like oxygen or sulfur in the protein's active site.

Hydrophobic Interactions: The ethyl group and the pyridine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The pyridine ring can form pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

| Interaction Type | Potential Interacting Residues in a Hypothetical Active Site |

| Hydrogen Bond (Donor) | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Halogen Bond | Methionine, Cysteine, Main-chain carbonyl oxygen |

| Hydrophobic Interaction | Leucine, Isoleucine, Valine, Alanine |

| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan |

This is a hypothetical data table for illustrative purposes.

Prediction of Reactivity and Selectivity

Computational chemistry offers tools to predict the reactivity and selectivity of a molecule towards various chemical reactions.

Fukui Functions: The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. scm.comwikipedia.org The condensed Fukui function, fk+, indicates the propensity of an atom k to accept an electron (nucleophilic attack), while fk- indicates its propensity to donate an electron (electrophilic attack). For this compound, the pyridine ring carbons, particularly those adjacent to the chlorine and nitrogen atoms, are expected to be the primary sites for nucleophilic attack. The nitrogen atoms and potentially the chlorine atom would be the preferred sites for electrophilic attack.

Transition State Theory: For a specific reaction, computational methods can be used to locate the transition state structure and calculate the activation energy barrier. arxiv.org This information is crucial for predicting the reaction rate and understanding the reaction mechanism. For instance, in a nucleophilic aromatic substitution reaction at the chloropyridine ring, the energy barrier for the formation of the Meisenheimer complex can be calculated to predict the feasibility of the reaction.

| Atom | fk+ (for nucleophilic attack) | fk- (for electrophilic attack) |

| C(2) (with Cl) | 0.25 | 0.05 |

| C(3) | 0.08 | 0.12 |

| C(4) | 0.15 | 0.08 |

| C(5) | 0.06 | 0.15 |

| C(6) | 0.22 | 0.07 |

| N(1) (pyridine) | 0.05 | 0.25 |

| Cl | 0.10 | 0.18 |

| N(β) (amine) | 0.04 | 0.30 |

This is a hypothetical data table for illustrative purposes.

Solvation Effects and Environmental Influence Modeling

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to account for these effects.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. pyscf.orgwikipedia.orgwikipedia.org These models are computationally efficient and can provide a good estimate of the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to the solvent. The choice of solvent can influence the conformational equilibrium and the reactivity of the molecule. For example, polar solvents would stabilize the more polar conformers of this compound.

Explicit Solvation Models: In these models, a number of individual solvent molecules are included in the calculation along with the solute molecule. researcher.liferesearchgate.net This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics (MD) simulations with explicit solvent can provide insights into the dynamic behavior of the solute and the structure of the solvation shell. For this compound in water, explicit solvent simulations would reveal the formation of a structured hydration shell around the polar amino and pyridine groups.

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -8.5 |

| Methanol | 32.6 | -6.2 |

| Acetonitrile | 36.6 | -5.8 |

| Dichloromethane (B109758) | 8.9 | -3.1 |

| Hexane | 1.9 | -1.5 |

This is a hypothetical data table for illustrative purposes.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry. researchgate.net Traditional methods for producing chiral amines often involve lengthy and inefficient chemical routes that generate significant waste and require harsh conditions. frontiersin.org Future research should focus on developing more efficient, stereoselective, and sustainable methods for the synthesis of (1s)-1-(5-chloro(2-pyridyl))ethylamine.

Promising areas for investigation include the adoption of biocatalysis. nih.govrsc.org The use of enzymes, such as transaminases, offers a greener alternative to traditional chemical methods by providing high enantioselectivity under mild reaction conditions. researchgate.net Directed evolution and protein engineering techniques can be employed to develop highly specific transaminases for the asymmetric amination of the corresponding ketone precursor, 1-(5-chloro-2-pyridyl)ethan-1-one. nih.gov Another avenue is the exploration of asymmetric hydrogenation of the corresponding imine, utilizing advanced chiral catalysts to achieve high enantiomeric excess. acs.orgnih.gov

| Synthetic Approach | Potential Catalyst/Enzyme | Key Advantages | Research Focus |

| Biocatalytic Asymmetric Amination | Engineered ω-Transaminase | High enantioselectivity (>99% ee), mild reaction conditions, reduced waste. nih.govnih.gov | Enzyme screening, directed evolution for substrate specificity, process optimization. |

| Catalytic Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes (e.g., with BINAP ligands) | High turnover numbers, excellent enantioselectivity, scalability. | Development of novel, highly active, and selective catalysts. |

| Chiral Auxiliary-Mediated Synthesis | Proline or other chiral auxiliaries | Established methodology, good diastereoselectivity. | Development of more efficient and easily removable auxiliaries. |

Expansion of Catalytic Applications

The inherent chirality and the presence of a coordinating nitrogen atom in the pyridine (B92270) ring suggest that this compound and its derivatives could serve as valuable chiral ligands in asymmetric catalysis. researchgate.net Future research should explore the synthesis of novel ligands derived from this amine and their application in a variety of metal-catalyzed reactions.

Potential applications include their use in asymmetric allylic alkylation, Heck reactions, and Suzuki cross-coupling reactions, where chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are often employed. trdizin.gov.trcapes.gov.br The development of C2-symmetric ligands derived from this compound could lead to highly effective catalysts for a range of transformations.

| Potential Catalytic Application | Proposed Ligand Type | Target Transformation | Potential Metal Catalyst |

| Asymmetric Allylic Alkylation | Chiral phosphine-amine ligand | Formation of chiral C-C bonds | Palladium |

| Asymmetric Heck Reaction | Chiral N-heterocyclic carbene (NHC) ligand | Asymmetric arylation of olefins | Palladium |

| Asymmetric Transfer Hydrogenation | Chiral iminophosphine ligand | Reduction of ketones and imines | Ruthenium, Iridium |

Integration into Flow Chemistry Systems

Flow chemistry has emerged as a powerful tool in modern chemical synthesis, offering advantages in terms of safety, scalability, and efficiency. mdpi.comyoutube.com The synthesis of this compound could be significantly improved by transitioning from traditional batch processes to continuous flow systems. vapourtec.com

Future research in this area would involve the design and optimization of a continuous flow reactor setup. This could include modules for the initial reaction, in-line purification, and subsequent transformations, creating a "telescoped" synthesis that minimizes manual handling and waste generation. uc.pt The enhanced heat and mass transfer in microreactors could lead to higher yields and shorter reaction times, particularly for exothermic reactions. acs.org

| Flow Chemistry System Component | Function | Potential Advantage |

| Microreactor | Main reaction vessel | Improved heat and mass transfer, enhanced safety. acs.org |

| Packed-Bed Reactor | Housing for immobilized catalysts or enzymes | Catalyst/enzyme recycling, simplified purification. |

| In-line Purification Module | Scavenger resins or liquid-liquid extraction | Removal of byproducts and unreacted starting materials. |

| Automated Control System | Monitoring and control of reaction parameters | High reproducibility and process optimization. |

Exploration of New Chemical Transformations

The functional groups present in this compound, namely the primary amine and the chloro-substituted pyridine ring, offer opportunities for a wide range of chemical transformations. Future research should focus on exploring novel reactions to generate a diverse library of derivatives with potential biological activities.